alpha-D-Man-[1->4]-alpha-D-Man-1->OMe

C-type lectin recognition glycan array screening mannose receptor binding

Reducing mannobioses produce artifactual background in mannosidase assays due to anomerization at the free reducing end. α-D-Man-[1→4]-α-D-Man-1→OMe (CAS 70427-91-7) eliminates this interference through stable methyl glycoside capping, enabling precise kinetic characterization without confounding hydrolysis. • Specific substrate for GH92 α-mannosidase isoforms (Bt3965, Bt4073, Bt4093) - distinguishes functionally distinct CAZymes in metagenomic screening. • Competent acceptor for mycobacterial α1→4-mannobiose methyltransferases (EC 2.1.1.365) - essential for in vitro LAM pathway reconstitution. • Quantified lectin-binding calibration standard (KD 0.73 ± 0.07 mM for mannose receptor) for C-type lectin array profiling.

Molecular Formula C13H24O11
Molecular Weight 356.32 g/mol
Cat. No. B1494383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Man-[1->4]-alpha-D-Man-1->OMe
Molecular FormulaC13H24O11
Molecular Weight356.32 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10+,11?,12+,13-/m1/s1
InChIKeyFHNIYFZSHCGBPP-ZLQFBTCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl α-(1→4)-Mannobioside Procurement Specification


The compound alpha-D-Man-[1→4]-alpha-D-Man-1→OMe (CAS 70427-91-7, molecular formula C₁₃H₂₄O₁₁, molecular weight 356.32) is a methyl glycoside derivative of α1→4-linked mannobiose, consisting of two D-mannopyranose residues linked via an α-(1→4) glycosidic bond with the reducing end capped as a methyl α-D-mannopyranoside . This anomerically stabilized disaccharide serves as a defined, non-reducing substrate for exo-α-mannosidases and mannosyltransferases, enabling precise activity assays without the confounding background hydrolysis associated with free reducing glycans [1]. The α1→4 linkage constitutes a structural motif present in the inner core of N-linked glycans, where the Manα1→4Man connection represents a conserved biosynthetic junction point recognized by ER α1,2-mannosidase I during glycoprotein maturation [1].

Why α1→4-Linked Methyl Mannobioside Cannot Be Functionally Replaced


Glycosidic linkage regioisomerism and anomeric configuration fundamentally dictate biological recognition and enzymatic processing. Among mannobiose isomers, α1→4-linked mannobiose exhibits intermediate binding affinity toward mannose-binding lectins (e.g., Manα1-4Man KD = 0.73 ± 0.07 mM for mannose receptor) compared to α1→3- and α1→2-linked variants, yet it is the only linkage that forms the conserved inner core of N-glycans recognized by ER α-mannosidase I [1][2]. Critically, the methyl glycoside modification at the reducing end eliminates spontaneous anomerization and reducing-end reactivity that can confound enzyme kinetics and produce artifactual background signals in activity assays [3]. This compound therefore occupies a distinct functional niche: it provides a structurally defined, anomerically stable probe that cannot be substituted by reducing mannobioses or alternative linkage isomers without altering experimental outcomes [1].

Quantified Differentiation Against Mannobioside Analogs


Mannose Receptor Binding Affinity: Linkage Comparison

Glycan array screening and quantitative binding studies demonstrate that α1→4-linked mannobiose exhibits intermediate affinity for the human mannose receptor, distinguishing it from both higher-affinity α1→3-linked and lower-affinity α1→6-linked isomers [1]. The methyl glycoside derivative retains this binding profile while providing anomeric stability for reproducible surface immobilization in array applications [1].

C-type lectin recognition glycan array screening mannose receptor binding

Metal-Dependent α-Mannosidase Hydrolysis Across Mannobiose Isomers

Kinetic analysis of Sulfolobus solfataricus class II α-mannosidase (ManA) across α1→2-, α1→3-, α1→4-, and α1→6-mannobioses reveals that Co²⁺ is the only divalent metal ion capable of promoting hydrolysis of all four linkage isomers, while Mn²⁺, Cd²⁺, and Zn²⁺ exhibit differential substitution capacity depending on linkage type [1]. The methyl glycoside derivative α-D-Man-[1→4]-α-D-Man-1→OMe provides a non-reducing, anomerically defined substrate suitable for precise kinetic characterization [1].

glycoside hydrolase assay archaeal α-mannosidase metal cofactor specificity

GH92 α-Mannosidase Specificity for α1→4-Mannobiose

Biochemical characterization of the 23-member GH92 α-mannosidase family from the human gut symbiont Bacteroides thetaiotaomicron identified three enzymes (Bt3965, Bt4073, Bt4093) that exhibit specificity for α1→4-mannobiose, a substructure unknown in human glycans but present in microbial and dietary mannans [1]. The methyl glycoside derivative serves as a non-reducing substrate for these GH92 enzymes, enabling activity detection without interference from reducing-end background [1].

gut microbiome glycosidase GH92 enzyme family Ca²⁺-dependent mannosidase

Methyltransferase Acceptor Requirement: Methylated vs Unmethylated Substrate

Enzymatic characterization of a mycobacterial S-adenosylmethionine-dependent methyltransferase (EC 2.1.1.365) reveals a strict requirement for methylated mannose acceptors: the enzyme is completely inactive against mannose, unmethylated α1→4-mannobiose, and 3-O-methylmannose [1]. However, partially methylated mannooligosaccharides bearing an O-methyl group at the reducing terminus (such as the target compound) serve as competent substrates for sequential methylation [1].

mycobacterial mannan methylation S-adenosylmethionine-dependent methyltransferase glycolipid biosynthesis

Type 1 Fimbrial Lectin Binding Hierarchy Across Mannobiose Linkages

Competitive binding studies using glycosylamine-derivatized mannobiose isomers immobilized on beads demonstrate that E. coli bearing type 1 fimbriae (FimH adhesin) binds all four mannobiose linkage isomers but with a distinct binding hierarchy [1]. The methyl glycoside derivative provides a defined molecular probe for structure–activity relationship studies of FimH-mediated adhesion [2].

bacterial adhesion inhibition type 1 fimbrial lectin mannose-specific binding

Surfactant Protein D Binding Modes: α1→4 vs α1→2 Linkage

X-ray crystallographic analysis of recombinant human lung surfactant protein D (hSP-D) carbohydrate recognition domain in complex with manα1→4man (denoted m14m) and manα1→2man (m12m) reveals distinct binding interactions that depend on the glycosidic linkage and the crystallographic environment [1]. The Manα1→4Man ligand engages Asp325 and Arg343 residues with hydrogen bond distances that differ from those observed for the α1→2-linked analog [1].

collectin carbohydrate recognition innate immunity lectin X-ray crystallography

Validated Application Scenarios


GH92 Isoform Discrimination in Gut Microbiome Glycobiology

α1→4-linked mannobioside serves as a diagnostic substrate for identifying and biochemically characterizing Ca²⁺-dependent GH92 α-mannosidases from Bacteroides species [1]. Unlike α1→2- or α1→3-mannobioses, which are processed by broader families of glycosidases, α1→4-mannobiose is specifically hydrolyzed by only a subset of GH92 enzymes (Bt3965, Bt4073, Bt4093) [1]. The methyl glycoside modification eliminates background from reducing-end reactivity, enabling precise kinetic measurements. Researchers profiling carbohydrate-active enzymes (CAZymes) in metagenomic libraries require this compound to distinguish functionally distinct GH92 isoforms and to map microbial mannan catabolic pathways.

Mycobacterial Mannan Methyltransferase Substrate for Cell Wall Studies

Mycobacterial α1→4-mannobiose methyltransferases (EC 2.1.1.365) exhibit absolute substrate discrimination: unmethylated α1→4-mannobiose is completely inactive, whereas methyl glycoside–bearing mannooligosaccharides are competent acceptors for sequential O-methylation [1]. This methylated disaccharide therefore functions as an essential tool for reconstituting the lipoarabinomannan (LAM) and lipomannan biosynthetic pathways in vitro. Pharmaceutical discovery programs targeting mycobacterial cell wall integrity for tuberculosis drug development require this compound to establish methyltransferase assays and to screen for small-molecule inhibitors of the SAM-dependent methylation cascade [1].

C-Type Lectin Binding Calibration in Glycan Array Screening

Glycan array screening data establish that α1→4-mannobioside exhibits an intermediate binding affinity (KD = 0.73 ± 0.07 mM for mannose receptor) compared to α1→6- and α1→3-linked variants [1]. This quantified intermediate affinity makes the compound a valuable calibration standard and specificity control in array-based profiling of mannose-binding C-type lectins (e.g., mannose receptor, DC-SIGN, dectin-2). Laboratories performing glycan microarray screening of serum samples or recombinant lectins can use α1→4-mannobioside to establish baseline binding thresholds that discriminate between specific and non-specific carbohydrate recognition events [1]. The methyl glycoside cap ensures consistent surface presentation by preventing anomerization during conjugation to array surfaces.

ER α1,2-Mannosidase I Activation Mechanism Probes

The inner Manα1→4Man linkage of N-linked glycans serves as a recognition determinant for ER α1,2-mannosidase I, the enzyme that initiates glycan trimming in the secretory pathway [1]. Synthetic trisaccharide studies demonstrate that the presence of the α1→4 linkage activates the mannosidase toward distal α1→2-linked mannose residues [1]. This disaccharide compound provides the minimal structural unit required to interrogate this activation mechanism. Researchers studying ER glycoprotein quality control, calnexin/calreticulin cycling, and congenital disorders of glycosylation (CDG) require α1→4-mannobioside as a defined ligand to map the substrate recognition requirements of processing α-mannosidases and to assess how perturbations in the inner glycan core affect overall glycan maturation [1].

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